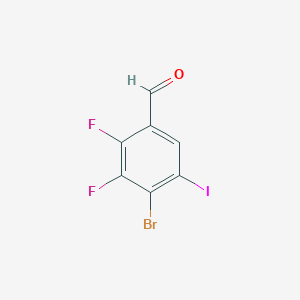

4-bromo-2,3-difluoro-5-iodobenzaldehyde

Description

Contextualization of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are foundational to many areas of chemical research, including medicinal chemistry, agrochemicals, and materials science. The introduction of halogen atoms onto an aromatic scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The controlled placement of different halogens allows for the fine-tuning of these properties, making them invaluable tools in rational drug design and the development of functional materials. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Unique Structural and Electronic Properties of Polyhalogenated Benzaldehydes

Polyhalogenated benzaldehydes are characterized by the presence of multiple halogen atoms on the benzaldehyde (B42025) framework. This polysubstitution pattern leads to a unique interplay of electronic effects. The halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which can significantly impact the reactivity of the aldehyde group and the aromatic ring. Concurrently, they exhibit a resonance effect (+R) by donating lone pair electrons to the aromatic system, although this effect is generally weaker than the inductive effect, especially for heavier halogens. The presence of multiple halogens can create a highly electron-deficient aromatic ring, influencing its susceptibility to nucleophilic aromatic substitution reactions.

Rationale for Academic Investigation of 4-bromo-2,3-difluoro-5-iodobenzaldehyde

The compound this compound is a subject of academic interest due to its highly specific and complex substitution pattern. The presence of three different halogens (fluorine, bromine, and iodine) at distinct positions on the benzaldehyde ring suggests a molecule with finely tuned electronic and steric properties. The two adjacent fluorine atoms at the 2- and 3-positions create a strong dipole and significantly modulate the acidity of the neighboring protons and the reactivity of the aldehyde group. The placement of a bromine atom at the 4-position and a large, polarizable iodine atom at the 5-position further contributes to the electronic asymmetry and introduces potential sites for regioselective chemical transformations.

The investigation of this particular molecule allows researchers to probe the synergistic and antagonistic effects of multiple different halogens on the chemical behavior of a benzaldehyde system. It serves as a valuable model for understanding complex halogen-halogen and halogen-substituent interactions in polysubstituted aromatic compounds.

Overview of Current Research Landscape on Substituted Benzaldehydes

Current research on substituted benzaldehydes is vast and multifaceted. In medicinal chemistry, they are explored as key intermediates for the synthesis of bioactive molecules, including anticancer and antimicrobial agents. bldpharm.com For instance, certain substituted benzaldehydes have been investigated for their potential to inhibit the sickling of erythrocytes in sickle cell disease. bldpharm.com In organic synthesis, research focuses on developing novel, efficient, and selective methods for their preparation. researchgate.netnih.gov This includes tandem reactions and one-pot syntheses to improve atom economy and reduce waste. researchgate.net The aldehyde functional group itself is a versatile platform for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. pw.live Furthermore, the photophysical properties of aromatic aldehydes are being explored for their applications as photoinitiators in polymerization reactions. rsc.org The study of polyhalogenated benzaldehydes, in particular, contributes to the broader understanding of how substitution patterns influence reactivity and molecular properties, paving the way for the design of new functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 2555022-84-7 |

| Molecular Formula | C₇H₂BrF₂IO |

| Molecular Weight | 362.89 g/mol |

| Appearance | (Predicted) Solid |

| Solubility | (Predicted) Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-difluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2IO/c8-5-4(11)1-3(2-12)6(9)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJIYVCXGSDUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Br)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Bromo 2,3 Difluoro 5 Iodobenzaldehyde

Retrosynthetic Analysis and Precursor Design for 4-bromo-2,3-difluoro-5-iodobenzaldehyde

A retrosynthetic analysis of this compound suggests a convergent synthetic approach, where the final formyl group is introduced onto a pre-functionalized aromatic ring. The disconnection of the aldehyde functionality reveals a tetrasubstituted benzene (B151609) derivative as the key intermediate. The order of introduction of the halogen substituents is critical and is guided by their respective directing effects and the potential for steric hindrance in subsequent steps.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a stepwise introduction of the halogens onto a benzene ring is a viable strategy. The initial difluorination of benzene, followed by regioselective bromination and then iodination, would lead to the desired 1-bromo-2,3-difluoro-5-iodobenzene (B2954715) precursor. The final step would involve the formylation of this sterically hindered and electron-deficient arene. The design of precursors must consider the directing effects of the existing substituents at each stage to ensure the desired regioselectivity. For instance, the fluorine atoms are ortho, para-directing, while bromine and iodine are also ortho, para-directing but deactivating. The interplay of these electronic effects, along with steric considerations, will govern the outcome of each synthetic step.

Targeted Introduction of Halogen Substituents

The successful synthesis of this compound hinges on the ability to introduce four different substituents onto the benzene ring with precise regiochemical control.

Regioselective Bromination Methodologies

The introduction of a bromine atom at the C4 position of a 1,2-difluoro-5-iodobenzene intermediate requires careful consideration of the directing effects of the existing substituents. The fluorine atoms are activating and ortho, para-directing, while the iodine atom is deactivating but also ortho, para-directing. This can lead to a mixture of products. However, various methods for regioselective bromination of aromatic compounds have been developed. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The use of N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems can offer high regioselectivity. mdpi.com For electron-rich systems like phenols, regioselective bromination has been achieved with high efficiency. researchgate.net While the target intermediate is not as activated as a phenol, the principles of controlling regioselectivity through the choice of brominating agent and reaction conditions are applicable.

Table 1: Comparison of Regioselective Bromination Methods

| Brominating Agent/System | Substrate Type | Key Features | Reference |

| N-bromosuccinimide (NBS)/Silica (B1680970) Gel | General Aromatics | Good regioselectivity for electrophilic aromatic brominations. | mdpi.com |

| KBr/ZnAl–BrO3⁻–LDHs | Phenols | Excellent regioselectivity for para-bromination. | researchgate.net |

| n-BuLi/Me3SnCl then Br2 | Anilines | High yield of para-bromoaniline without dibromination. | nih.gov |

| Bromine | BODIPY Dyes | Stepwise bromination with predictable regioselectivity. | nih.gov |

Controlled Fluorination Techniques

The direct introduction of two adjacent fluorine atoms onto a benzene ring is a challenging transformation due to the high reactivity of elemental fluorine. youtube.com Electrophilic fluorinating agents are typically employed to achieve controlled fluorination. These reagents are often complex molecules that deliver an electrophilic fluorine atom. youtube.com While the direct difluorination of benzene to 1,2-difluorobenzene (B135520) is not a standard laboratory procedure, alternative strategies starting from pre-functionalized precursors, such as ortho-aminophenols or catechols, followed by Sandmeyer-type reactions or other fluorinating methodologies, could be considered.

Site-Specific Iodination Reactions

The iodination of the C5 position of a 1-bromo-2,3-difluorobenzene (B1273032) intermediate is the final halogenation step before formylation. Electrophilic iodination of aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. youtube.com The regioselectivity of this reaction will be directed by the existing bromo and difluoro substituents. The bulky nature of the iodine atom may also play a role in directing the substitution to the less sterically hindered position. The choice of iodinating agent and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired product.

Formylation Reactions in Sterically Hindered and Electron-Deficient Arenes

The introduction of a formyl group onto the heavily substituted and electron-deficient 1-bromo-2,3-difluoro-5-iodobenzene ring is a significant synthetic hurdle. Several formylation methods are available for aromatic compounds, each with its own advantages and limitations. wikipedia.org

Vilsmeier-Haack Reaction: This method typically uses phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. This reaction is generally effective for electron-rich aromatic compounds. wikipedia.org Its applicability to a deactivated system like the target precursor would likely require harsh reaction conditions.

Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid in the presence of a catalyst, such as aluminum chloride and cuprous chloride. wikipedia.orggoogle.com It is suitable for the formylation of benzene and its derivatives but may not be effective for highly deactivated rings.

Lithiation-Formylation: A more versatile approach for functionalizing sterically hindered and electron-deficient arenes involves ortho-lithiation followed by quenching with a formylating agent like DMF. google.comgoogle.com This strategy relies on the ability to selectively deprotonate a specific position on the aromatic ring using a strong base, such as n-butyllithium, followed by the introduction of the aldehyde functionality. The directing effects of the existing halogens would play a crucial role in the regioselectivity of the lithiation step. A patent for the synthesis of a related compound, 4-bromo-2-methoxybenzaldehyde, describes a metal-halogen exchange followed by formylation with DMF at 0°C. google.comgoogle.com

Table 2: Overview of Aromatic Formylation Reactions

| Reaction Name | Reagents | Substrate Scope | Key Considerations | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics | Deactivated rings may be unreactive. | wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene and derivatives | Not suitable for highly deactivated rings. | wikipedia.orggoogle.com |

| Lithiation-Formylation | n-BuLi, DMF | Versatile for various substituted arenes | Requires careful control of regioselectivity. | google.comgoogle.com |

Stereochemical Considerations in Synthesis of Highly Substituted Aromatics

The synthesis of highly substituted aromatic compounds can sometimes lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. acs.org In the case of this compound, the presence of bulky substituents flanking the aldehyde group could potentially hinder the free rotation of the C-C bond connecting the aldehyde to the aromatic ring.

The factors influencing the rotational barrier include the size of the ortho-substituents and the bond length between the aromatic ring and the substituent. numberanalytics.comnumberanalytics.com While the fluorine atoms are relatively small, the bromine and iodine atoms are significantly larger, which could contribute to a substantial rotational barrier. If the barrier to rotation is high enough, the compound could exist as a pair of stable enantiomers. The study of atropisomerism in similar highly substituted systems is an active area of research. acs.org The potential for atropisomerism in this compound would be an interesting aspect to investigate experimentally and computationally.

Optimization of Reaction Conditions and Yields for Complex Benzaldehyde (B42025) Syntheses

The successful synthesis of a highly substituted benzaldehyde like this compound hinges on the precise control of reaction conditions to maximize yield and minimize the formation of isomeric impurities. The primary challenge lies in introducing the formyl (-CHO) group at the correct position on a pre-existing polysubstituted benzene ring. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. wikipedia.org This technique involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG) by a strong organolithium base, followed by quenching with an electrophile, in this case, a formylating agent. wikipedia.orgsemanticscholar.org

In a hypothetical synthesis starting from a 1-bromo-2,3-difluoro-5-iodobenzene precursor, the fluorine atoms would act as weak directing groups. The choice of base, solvent, temperature, and formylating agent are all critical parameters that require careful optimization.

Key Optimization Parameters:

Base Selection: The choice of organolithium base is crucial. While n-butyllithium (n-BuLi) is common, less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred for heterocyclic or sensitive substrates to avoid nucleophilic addition to the ring system. semanticscholar.orguwindsor.ca

Solvent Effects: The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. THF, being more Lewis basic, can enhance the reactivity of the lithiating agent. semanticscholar.org

Temperature Control: These reactions are almost universally conducted at low temperatures, such as -78 °C, to ensure the stability of the highly reactive aryllithium intermediate, preventing decomposition or undesired side reactions. chemicalbook.com

Electrophile and Quenching: N,N-Dimethylformamide (DMF) is a widely used and efficient formylating agent for quenching aryllithium species. google.com The rate and temperature of addition must be controlled to prevent over-addition or side reactions.

The following table illustrates typical parameters that would be optimized in the synthesis of a complex halogenated benzaldehyde, using the synthesis of 4-bromo-2,6-difluorobenzaldehyde (B1272164) via ortho-lithiation as an analogue. chemicalbook.com

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Starting Material | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene | The precursor dictates the final substitution pattern. |

| Base | n-BuLi | LDA | s-BuLi | Base strength and steric bulk influence regioselectivity and rate of deprotonation. LDA is bulkier and less nucleophilic than n-BuLi. semanticscholar.org |

| Solvent | THF | THF/Heptane | Diethyl Ether | Solvent polarity and coordinating ability affect the solubility and reactivity of the organolithium reagent. semanticscholar.org |

| Temperature | -70 °C | -78 °C | -90 °C | Crucial for the stability of the aryllithium intermediate to prevent decomposition and ensure selective formylation. chemicalbook.com |

| Electrophile | DMF | N-Formylpiperidine | DMF | The choice of formylating agent can impact yield and ease of workup. chemicalbook.com |

| Reaction Time | 1 hour | 3 hours | 30 minutes | Time must be sufficient for complete lithiation and subsequent formylation, but not so long as to allow for degradation. |

| Yield | Variable | Variable | 78% (Reported for 4-bromo-2,6-difluorobenzaldehyde) chemicalbook.com | The primary metric for success, reflecting the efficiency of the combined conditions. |

Scalable Synthetic Approaches for Academic and Industrial Relevance

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of priorities, including cost-effectiveness, operational safety, process simplicity, and waste reduction. For a molecule like this compound, a scalable synthesis must be robust and reproducible.

A patented method for the synthesis of the related compound 4-bromo-2,3-difluorobenzaldehyde (B1293408) provides insight into an industrially feasible approach. google.com This method avoids a direct, and potentially low-yielding, halogenation/formylation of a complex precursor. Instead, it builds the molecule stepwise from a simpler, commercially available starting material. The reported route involves four main steps starting from 1,2-difluorobenzene: formylation, protection of the aldehyde (as an ether), bromination, and finally deprotection to yield the target benzaldehyde. google.com This strategy offers several advantages for scalability:

Accessible Starting Materials: It begins with a relatively inexpensive and simple raw material, 1,2-difluorobenzene. google.com

Classical Reactions: The route employs well-understood and generally high-yielding reactions.

Purification: Industrial processes favor purification by crystallization or distillation over preparative chromatography. Processes yielding solid intermediates that can be purified by crystallization are highly desirable. google.com

Process Control: A multi-step synthesis allows for quality control at each intermediate stage, ensuring the final product meets purity specifications.

Alternative strategies, such as those involving one-pot procedures, can also be highly relevant for scaling up as they reduce the number of separate workup and purification steps, saving time and resources. acs.orgacs.org For instance, a one-pot reduction/cross-coupling procedure can be used to generate functionalized benzaldehydes efficiently. acs.org

The following table compares two potential synthetic strategies for a complex benzaldehyde, highlighting their suitability for different scales of production.

| Parameter | Strategy A: Multi-Step Synthesis (Patented Analogue) google.com | Strategy B: Directed Ortho-Metalation (DoM) |

|---|---|---|

| Starting Material | Simple, inexpensive (e.g., 1,2-Difluorobenzene) | Complex, likely custom-synthesized precursor |

| Number of Steps | Multiple (e.g., 4 steps) | Fewer (Potentially 1-2 steps) |

| Key Reagents | Standard industrial reagents | Pyrophoric organolithiums (n-BuLi), strong bases (LDA) semanticscholar.org |

| Operating Temperature | Moderate to ambient | Cryogenic (-78 °C or lower) chemicalbook.com |

| Purification Method | Crystallization, distillation google.com | Often requires silica gel chromatography |

| Suitability | High for industrial scale due to cost, safety, and control. google.com | High for academic/lab scale due to flexibility and access to novel structures. |

Ultimately, the choice of synthetic route depends on the intended application. For academic research requiring small quantities of novel compounds, the speed and versatility of a DoM approach may be ideal. For industrial production, a longer, multi-step route that relies on cheaper materials and safer, more controllable conditions is often the superior choice. google.com

Elucidation of Reactivity and Mechanistic Pathways of 4 Bromo 2,3 Difluoro 5 Iodobenzaldehyde

Reactivity of the Aldehyde Functionality in Polyhalogenated Systems

The formyl group (-CHO) in 4-bromo-2,3-difluoro-5-iodobenzaldehyde is significantly influenced by the strong electron-withdrawing nature of the four halogen atoms on the aromatic ring. This electronic deficit enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Additions and Condensation Reactions

The activated aldehyde readily participates in nucleophilic addition reactions. For instance, it can react with alcohols to form hemiacetals and acetals, or with amines to yield imines and enamines. A particularly relevant transformation is the Knoevenagel condensation, a variant of the aldol (B89426) condensation. sigmaaldrich.com In this reaction, the aldehyde condenses with compounds possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like an amine. sigmaaldrich.comnih.govresearchgate.net The electron-deficient nature of the this compound substrate facilitates this condensation, often leading to the formation of α,β-unsaturated products after a subsequent dehydration step. sigmaaldrich.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent/Catalyst | Expected Product Type |

|---|---|---|

| Acetal Formation | Alcohol (e.g., Ethanol), Acid Catalyst | Diethyl acetal |

| Imine Formation | Primary Amine (e.g., Aniline) | N-phenylmethanimine derivative |

| Knoevenagel Condensation | Malononitrile, Base (e.g., Piperidine) | 2-(4-bromo-2,3-difluoro-5-iodobenzylidene)malononitrile |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | 4-bromo-2,3-difluoro-5-iodo-1-vinylbenzene |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group can be both oxidized and reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-2,3-difluoro-5-iodobenzoic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The electron-deficient character of the ring can make this oxidation proceed readily.

Reduction: The aldehyde can be selectively reduced to a primary alcohol ( (4-bromo-2,3-difluoro-5-iodophenyl)methanol). This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org Catalytic hydrogenation using hydrogen gas (H2) over a metal catalyst like palladium on carbon (Pd/C) can also be employed, and under controlled conditions, this method can selectively reduce the aldehyde without affecting the aryl halides. beilstein-journals.orglibretexts.orgopenstax.org

Halogen-Specific Reactivity in this compound

The presence of three different types of halogen atoms (F, Br, I) on the aromatic ring allows for highly selective and sequential reactions, primarily governed by the distinct reactivity of each carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The key to selectivity in polyhalogenated substrates lies in the relative rates of the initial oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl >> C-F

This reactivity difference allows for the selective functionalization of the C-I bond in this compound, leaving the C-Br and C-F bonds intact, provided the reaction conditions are carefully controlled. nih.gov By modifying the catalyst, ligands, and reaction conditions, it is sometimes possible to subsequently target the C-Br bond. whiterose.ac.uknih.govcam.ac.uk The C-F bonds are typically unreactive in these catalytic cycles.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would selectively replace the iodine atom.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, again showing high selectivity for the C-I bond over the C-Br bond. nih.gov

Heck Coupling: The palladium-catalyzed reaction with an alkene would also occur preferentially at the most reactive C-I site.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Primary Site of Reaction | Secondary Site of Reaction |

|---|---|---|---|

| Suzuki | Arylboronic acid | C-I | C-Br |

| Sonogashira | Terminal alkyne | C-I | C-Br |

| Heck | Alkene | C-I | C-Br |

| Buchwald-Hartwig | Amine/Amide | C-I | C-Br |

Nucleophilic Aromatic Substitution (SNAr) on Highly Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic systems. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For SNAr, the reactivity of the leaving group is typically:

F > Cl > Br > I

This is the reverse of the trend seen in many other substitution reactions and is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic. wuxibiology.com In this compound, the ring is significantly activated towards SNAr by the cumulative electron-withdrawing effects of the aldehyde group and the halogens. The fluorine atoms at positions 2 and 3 are prime candidates for substitution by strong nucleophiles (e.g., alkoxides, thiolates, or amines). wuxibiology.com Computational studies on similar polyhalogenated benzaldehydes suggest that substitution can be highly regioselective, often favoring the position most activated by the electron-withdrawing groups and sterically accessible. wuxibiology.com

Directed Ortho Metalation (DOM) Strategies and Reactivity

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The aldehyde group can act as a DMG. In this compound, the only proton available for this reaction is at the C-6 position, which is ortho to the aldehyde.

However, a significant competing reaction is halogen-metal exchange. uwindsor.caimperial.ac.uk This exchange is an extremely fast process, especially for aryl iodides and bromides, when treated with organolithium reagents. wikipedia.orgias.ac.in The rate of halogen-metal exchange generally follows the trend:

I > Br >> Cl, F

Therefore, when this compound is treated with a reagent like n-butyllithium or t-butyllithium, halogen-metal exchange at the C-I bond is expected to be the dominant and much faster pathway compared to both exchange at the C-Br bond and deprotonation at the C-6 position. uwindsor.cawikipedia.org This would result in the formation of a new organolithium species, 4-bromo-2,3-difluoro-5-lithiobenzaldehyde, which could then be trapped with various electrophiles. Achieving DoM at the C-6 position would be challenging and would likely require specialized bases or strategies designed to suppress the rapid halogen-metal exchange.

Chemoselectivity and Regioselectivity in Multi-Halogenated Substrates

The reactivity of polyhalogenated aromatic compounds like this compound is governed by the distinct electronic and steric influences of each halogen substituent, as well as the activating effect of the aldehyde group. In nucleophilic aromatic substitution (SNAr) reactions, the relative lability of the halogens typically follows the order F > Cl > Br > I. This trend is dictated by the electron-withdrawing nature of the halogens, which stabilizes the intermediate Meisenheimer complex. However, the specific substitution pattern on the benzene (B151609) ring can lead to nuanced and sometimes counterintuitive regioselectivity.

Computational studies on analogous multi-halogenated benzaldehydes, such as 2,3,6-trifluoro-4-bromobenzaldehyde, provide a framework for understanding the potential reactivity of the target compound. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites susceptible to nucleophilic attack. For instance, in the case of 2,3,6-trifluoro-4-bromobenzaldehyde, while LUMO analysis suggested similar reactivity at the C2 and C6 positions, overlaying the electron density map indicated that the LUMO lobe at the C2 position was more accessible, leading to selective substitution at this site.

In the context of this compound, the presence of three different halogens introduces further complexity. While fluorine is generally the most activating for SNAr, the positions of the halogens relative to the electron-withdrawing aldehyde group and to each other are critical. The fluorine atoms at positions 2 and 3, being ortho and meta to the aldehyde, will be activated towards nucleophilic attack. The iodine at position 5 is also a potential leaving group, particularly in metal-catalyzed cross-coupling reactions. The chemoselectivity of a given reaction will therefore depend on the reaction conditions, with SNAr reactions likely favoring the displacement of a fluorine atom, while palladium-catalyzed reactions, for example, would likely target the carbon-iodine or carbon-bromine bonds.

The regioselectivity between the two fluorine atoms at positions 2 and 3 would be influenced by both steric and electronic factors. The fluorine at the 2-position is ortho to the aldehyde group, which strongly activates it for nucleophilic attack. The fluorine at the 3-position is meta to the aldehyde, and thus less activated. Therefore, in an SNAr reaction, preferential substitution at the C2 position would be expected.

Reaction Mechanism Investigations Using Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for complex molecules like this compound relies heavily on a combination of spectroscopic and computational techniques. These methods provide insights into the transient species and energy profiles of a reaction pathway.

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed in one elementary step and consumed in a subsequent step. Their identification is crucial for a complete understanding of the reaction mechanism. In SNAr reactions of halogenated benzaldehydes, the key intermediates are Meisenheimer complexes. These are negatively charged species formed by the addition of a nucleophile to the aromatic ring.

For this compound, the addition of a nucleophile, such as a methoxide (B1231860) ion, would likely lead to the formation of a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing groups on the ring. Computational modeling can be used to predict the structure and relative energies of the possible Meisenheimer complexes, thus indicating the most likely site of nucleophilic attack.

In some cases, the initial nucleophilic attack may occur at the aldehyde group, forming a hemiacetal intermediate. This can be a reversible process, and the subsequent, and often slower, step would be the intramolecular or intermolecular nucleophilic attack on the aromatic ring. Spectroscopic techniques such as NMR and IR can sometimes be used to detect the presence of these intermediates, although their transient nature often makes direct observation challenging.

Determination of Rate-Limiting Steps

For SNAr reactions, the rate-limiting step can be either the formation of the Meisenheimer complex or its subsequent decomposition to products with the expulsion of the leaving group. The nature of the nucleophile, the leaving group, and the solvent all play a role in determining which step is rate-limiting.

Computational chemistry offers a powerful tool for determining the rate-limiting step by calculating the reaction energy profile. This involves mapping the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The transition state with the highest energy barrier corresponds to the rate-limiting step. For example, in the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide, initial calculations suggested a low activation energy, which was inconsistent with the experimental conditions requiring elevated temperatures. A more refined model that included the initial formation of a hemiacetal intermediate and the involvement of methanol (B129727) molecules in the transition state provided an activation energy that was in better agreement with the experimental observations, highlighting the importance of considering all possible mechanistic pathways.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the structural elucidation of 4-bromo-2,3-difluoro-5-iodobenzaldehyde. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The aldehyde proton would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the surrounding bromo, fluoro, and iodo substituents.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, generally found between 185 and 195 ppm. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the halogen substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observed, providing crucial information about the proximity of carbon atoms to the fluorine substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts of these signals would be characteristic of fluorine atoms attached to an aromatic ring. Furthermore, fluorine-fluorine coupling (JFF) and fluorine-proton coupling (JHF) would provide valuable information about the relative positions of these atoms in the molecule.

A hypothetical data table for the expected NMR signals is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aldehyde) | 9.5 - 10.5 | s | - |

| ¹H (Aromatic) | 7.0 - 8.5 | m | JHH, JHF |

| ¹³C (Carbonyl) | 185 - 195 | s | - |

| ¹³C (Aromatic) | 100 - 160 | m | JCF, JCC |

| ¹⁹F | -100 to -150 | m | JFF, JHF |

To definitively establish the molecular structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the signals of the aromatic protons with their directly attached carbon atoms, aiding in the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would allow for the assignment of the quaternary (non-protonated) carbon atoms, including the carbonyl carbon and the carbons bearing the halogen substituents, by observing their correlations with the aromatic and aldehyde protons.

The magnitudes of the various spin-spin coupling constants would provide detailed insights into the molecular geometry and electronic structure. For instance, the size of the through-space coupling between adjacent fluorine atoms (ortho-coupling) and the couplings between fluorine and nearby protons would be indicative of their spatial arrangement. The analysis of one-bond and multiple-bond carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) would further corroborate the assignment of the fluorinated carbon atoms and their neighbors. The observed chemical shifts would also reflect the cumulative electronic effects (inductive and mesomeric) of the bromo, difluoro, and iodo substituents on the benzaldehyde (B42025) core.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the precise molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This would provide the elemental composition of the molecule, confirming the presence of one bromine, two fluorine, and one iodine atom, along with the carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.

A hypothetical HRMS data table is shown below.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]⁺ | 355.8278 | - | C₇H₂⁷⁹BrF₂IO |

| [M+2]⁺ | 357.8257 | - | C₇H₂⁸¹BrF₂IO |

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways would include the loss of the formyl group (CHO), halogen atoms (Br, I), and potentially other neutral losses. The analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational and rotational energies of molecular bonds. Each type of bond (e.g., C=O, C-H, C-F, C-Br, C-I) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the analysis would focus on identifying key vibrational modes. Theoretical calculations, often employing Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), are commonly used to predict and help assign the experimental vibrational frequencies. niscpr.res.inresearchgate.net

Expected Vibrational Modes:

C=O Stretching: The carbonyl (C=O) stretch of the aldehyde group is one of the most prominent peaks in the IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹. Its exact position can be influenced by the electronic effects of the halogen substituents on the benzene ring.

C-H Stretching and Bending: The aldehydic C-H stretch gives rise to characteristic peaks, often seen between 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds would produce strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

C-Br and C-I Stretching: The vibrations of the heavier halogen-carbon bonds occur at lower frequencies. The C-Br stretch is typically found in the 500-650 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, often below 550 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations.

A hypothetical data table for the principal vibrational modes, based on characteristic frequencies for similar compounds, is presented below.

Interactive Data Table: Hypothetical Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Type of Vibration |

| Aldehydic C-H Stretch | 2700 - 2900 | Stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Stretching |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching |

| C-F Stretch | 1000 - 1400 | Stretching |

| C-Br Stretch | 500 - 650 | Stretching |

| C-I Stretch | < 550 | Stretching |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique yields atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular architecture.

For this compound, a crystallographic analysis would reveal:

Molecular Conformation: The orientation of the aldehyde group relative to the aromatic ring.

Bond Parameters: Precise measurements of the C-Br, C-F, C-I, C=O, and other bond lengths and angles, which can provide insight into the electronic effects of the various substituents.

Intermolecular Interactions: How the molecules pack in the crystal lattice, including potential halogen bonding (e.g., Br···O, I···O interactions) or other non-covalent interactions that influence the solid-state structure. The study of substituted benzaldehydes has shown that intermolecular interactions can play a significant role in the crystal packing. researchgate.net

Without experimental data, a hypothetical table of crystallographic parameters is provided for illustrative purposes.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| a (Å) | 7.5 | Unit cell dimension. |

| b (Å) | 12.3 | Unit cell dimension. |

| c (Å) | 15.8 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1453.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Computational Chemistry and Theoretical Studies of 4 Bromo 2,3 Difluoro 5 Iodobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

No published research was found that details the use of quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure of 4-bromo-2,3-difluoro-5-iodobenzaldehyde.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

There are no available data from molecular orbital analyses, including calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this specific compound.

Electrostatic Potential Surfaces and Charge Distribution

Information regarding the calculated electrostatic potential surface or the charge distribution of this compound is not present in the accessible scientific literature.

Conformational Analysis and Rotational Barriers of the Aldehyde Group

No studies detailing the conformational analysis or the rotational energy barriers of the aldehyde group for this molecule could be located.

Theoretical Prediction of Spectroscopic Parameters

There is no available research that provides theoretical predictions of spectroscopic parameters for this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

No data from theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound have been published.

Simulation of Vibrational Spectra

Simulations of the vibrational spectra (such as infrared or Raman) for this compound are not available in the reviewed sources. While computational studies exist for other substituted benzaldehydes, such as 4-hydroxybenzaldehyde (B117250) mdpi.com, the strict focus of this article on the specified polyhalogenated compound prevents the inclusion of data from structurally different molecules.

The absence of specific computational research on this compound means that a detailed theoretical article, as outlined, cannot be constructed. The required data for electronic structure, conformational analysis, and theoretical spectra are not available in the public domain. Such analyses would require dedicated research using computational chemistry methods.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a fundamental aspect of computational chemistry that seeks to elucidate the step-by-step mechanism of a chemical reaction. This involves identifying the lowest energy path from reactants to products, which includes the characterization of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the kinetics of a reaction.

Despite the utility of such studies, a search of scholarly databases yields no specific research on the reaction pathway modeling or transition state characterization for reactions involving this compound. Theoretical investigations would be required to determine the energetic barriers for various potential reactions, such as nucleophilic addition to the aldehyde group or substitution reactions at the aromatic ring. Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the geometries and energies of the transition states.

Table 5.4.1: Hypothetical Data for Transition State Analysis

As no experimental or theoretical data is available, the following table is a template illustrating how such data would be presented if a computational study were to be performed. The values are purely illustrative.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Nucleophilic Addition | DFT (B3LYP/6-31G*) | Data not available | Data not available |

| Suzuki Coupling | DFT (M06-2X/def2-TZVP) | Data not available | Data not available |

| Formylation Reaction | MP2/cc-pVTZ | Data not available | Data not available |

Analysis of Non-Covalent Interactions and Intramolecular Effects

The substitution pattern of this compound, with multiple halogen atoms and an aldehyde group on a benzene (B151609) ring, suggests a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions, are crucial in determining the molecule's conformation, crystal packing, and reactivity. Intramolecular effects, such as steric hindrance and electronic effects (inductive and resonance), also significantly influence the molecule's properties.

However, there are no specific computational analyses in the published literature that focus on the non-covalent interactions or intramolecular effects within this compound. Such a study would likely involve methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and quantify these weak interactions. Understanding these effects could provide insight into the compound's physical properties and chemical behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or environmental properties. These models are valuable for predicting the properties of new or untested compounds without the need for experimental measurements. For this compound, QSPR studies could potentially predict properties like boiling point, melting point, solubility, or chromatographic retention times based on calculated molecular descriptors.

A thorough search for QSPR studies specifically including this compound has not yielded any results. While general QSPR models for predicting the properties of substituted benzaldehydes may exist, none have been found that specifically analyze or were developed using this compound. The development of a QSPR model relevant to this molecule would require a dataset of related compounds with experimentally determined properties and a range of calculated molecular descriptors.

Table 5.6.1: Predicted Physicochemical Properties from General Models

The following table presents predicted data for related, but different, chemical structures, as found in public databases. No specific QSPR studies were found for this compound.

| Compound | Predicted Property | Value | Source/Method |

| 4-Bromo-2,3-difluorobenzaldehyde (B1293408) | XLogP3 | 2.3 | PubChem nih.gov |

| 5-bromo-2,4-difluoro-3-methylbenzaldehyde | XlogP | 2.6 | PubChemLite uni.lu |

| 4-Bromo-2,5-difluorobenzaldehyde | TPSA (Topological Polar Surface Area) | 17.07 Ų | Ambeed ambeed.com |

| 4-Bromo-2,5-difluorobenzaldehyde | Consensus Log Po/w | 3.5 | Ambeed ambeed.com |

Applications of this compound in Complex Organic Synthesis and Advanced Materials

The polysubstituted aromatic compound this compound stands as a testament to the intricate molecular architecture achievable through modern synthetic chemistry. Its unique arrangement of functional groups—an aldehyde, two fluorine atoms, a bromine atom, and an iodine atom—on a single benzene ring makes it a highly valuable and versatile component in several advanced scientific fields. This article explores its applications in the synthesis of complex organic molecules and the development of advanced materials, adhering to a structured examination of its specific roles.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Utilizing 4-bromo-2,3-difluoro-5-iodobenzaldehyde

The aldehyde group in this compound is a prime handle for asymmetric transformations, leading to the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks. Future research should focus on the development of catalytic asymmetric addition reactions.

Key Research Objectives:

Asymmetric Alkylation and Arylation: Investigating the use of chiral organometallic reagents (e.g., organozinc, organolithium, or Grignard reagents) in the presence of chiral ligands to achieve high enantioselectivity in the addition to the carbonyl group.

Enantioselective Reductions: The development of chiral catalysts for the reduction of the aldehyde to the corresponding alcohol, providing access to chiral benzyl (B1604629) alcohols.

Asymmetric Aldol (B89426) and Related Reactions: Utilizing the aldehyde as an electrophile in asymmetric aldol, Henry (nitroaldol), or cyanosilylation reactions to create complex molecules with multiple stereocenters.

A systematic screening of reaction conditions, including catalysts, solvents, and temperature, will be crucial. The electronic effects of the halogen substituents are expected to play a significant role in the reactivity and stereoselectivity of these transformations.

Investigation of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer green and sustainable alternatives to metal-based catalysis. The unique electronic properties of this compound make it an interesting substrate for such investigations.

Organocatalysis: Proline and its derivatives could be explored for asymmetric alpha-functionalization of aldehydes that can be derived from the title compound. Furthermore, N-heterocyclic carbenes (NHCs) could be employed to invert the polarity of the aldehyde group (umpolung), enabling novel annulation strategies.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) for asymmetric reduction, or lyases for carbon-carbon bond formation, could provide highly selective and environmentally benign synthetic routes. Directed evolution of these enzymes could be employed to tailor their activity and selectivity for this specific substrate.

Photochemical and Electrochemical Reactivity Studies

The presence of heavy atoms like bromine and iodine, along with the aromatic system, suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Photochemical Reactions: The carbon-iodine bond is the most labile and susceptible to homolytic cleavage upon UV irradiation, potentially generating aryl radicals. These radicals could be trapped in intra- or intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds. Photosensitization could also be explored to selectively activate different parts of the molecule.

Electrochemical Synthesis: The aldehyde can be electrochemically reduced to the corresponding alcohol or pinacol-type products. The halogen atoms also present opportunities for selective electrochemical reduction, potentially leading to dehalogenated or cross-coupled products depending on the electrode potential and reaction conditions.

Development of High-Throughput Screening for Novel Reactions

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies are indispensable. acs.orgsigmaaldrich.comyoutube.comtaylorfrancis.com HTS allows for the rapid evaluation of a large number of reaction parameters. youtube.com

Potential HTS Campaigns:

Cross-Coupling Reactions: A 96-well plate format could be used to screen various palladium, nickel, or copper catalysts and ligands for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the bromine and iodine positions. sigmaaldrich.com

Catalyst Discovery: Screening of novel catalyst systems for the transformations mentioned in sections 7.1 and 7.2.

The use of automated liquid handlers and rapid analytical techniques such as mass spectrometry or HPLC would be essential for analyzing the results of these screens. nih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry can provide valuable insights into the reactivity of this compound and guide the design of new derivatives with specific properties.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the bond dissociation energies of the C-Br and C-I bonds, predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and model the transition states of potential reactions to understand activation barriers.

In Silico Screening: Virtual libraries of derivatives can be created by computationally modifying the substituents on the aromatic ring. These libraries can then be screened for desired electronic or steric properties, prioritizing the synthesis of the most promising candidates.

Advanced Applications in Material Science and Niche Chemical Technologies

The high degree of halogenation and the presence of multiple reactive sites make this compound a candidate for applications in material science and other specialized technologies.

Liquid Crystals: The rigid, anisotropic structure of derivatives of this compound could lead to the development of novel liquid crystalline materials with unique optical and electronic properties.

Flame Retardants: The high halogen content, particularly bromine, suggests potential use as a reactive flame retardant that can be incorporated into polymer backbones.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms and the potential for π-π stacking could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemical Probes: The distinct halogen atoms could serve as labels for analytical techniques such as X-ray crystallography or as probes for studying biological systems, provided the toxicology is carefully evaluated.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of polyhalogenated aromatic compounds and pave the way for the development of new technologies based on the unique properties of this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2,3-difluoro-5-iodobenzaldehyde?

Methodological Answer:

The synthesis typically involves sequential halogenation of a benzaldehyde precursor. Key steps include:

- Starting Material : Begin with 2,3-difluorobenzaldehyde.

- Iodination : Introduce iodine at the para position using a directed metalation strategy (e.g., LDA or Grignard reagents) followed by quenching with iodine .

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in DMF) at the ortho position relative to the aldehyde group.

Critical Parameters : - Temperature control (<0°C for iodination to avoid side reactions).

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Reference : Similar halogenation strategies are validated in the synthesis of structurally related polyhalogenated benzaldehydes .

Basic: How is this compound characterized to confirm purity and structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify aldehyde proton (~10 ppm) and coupling patterns of fluorine atoms.

- ¹³C/¹⁹F NMR : Confirm halogen substitution and absence of impurities.

- Mass Spectrometry (HRMS) : Verify molecular ion peak (expected m/z: 346.90 for C₇H₂BrF₂IO⁺) .

- Elemental Analysis : Match experimental vs. theoretical C/H/Br/F/I/O percentages.

Quality Control : Purity >97% is achievable via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can regioselectivity challenges in cross-coupling reactions with this compound be addressed?

Methodological Answer:

The presence of bromine (sp³ C-Br) and iodine (sp² C-I) offers distinct reactivity:

- Suzuki Coupling : Prioritize iodine substitution using Pd(PPh₃)₄ and aryl boronic acids at 80–100°C .

- Ullmann Coupling : Activate bromine via CuI/ligand systems in DMF at elevated temperatures.

Key Considerations : - Use kinetic vs. thermodynamic control: Iodine reacts faster but may lead to over-functionalization.

- Monitor reaction progress via TLC/GC-MS to optimize catalyst loading (e.g., 2–5 mol% Pd).

Reference : Regioselectivity patterns are consistent with electronic effects observed in polyhalogenated aromatics .

Advanced: What strategies mitigate decomposition or instability during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent radical-mediated degradation.

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the aldehyde group.

- Thermal Stability : DSC analysis indicates decomposition onset at >150°C; avoid prolonged heating above 100°C .

Validation : Stability studies for analogous halogenated benzaldehydes recommend similar protocols .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture (mp ~60–62°C, consistent with bromo-fluoro analogs ).

- Column Chromatography : Employ silica gel with a gradient eluent (hexane → 20% DCM in hexane).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity batches (>99%) .

Advanced: How should contradictory data in reaction yields or byproduct formation be analyzed?

Methodological Answer:

- Variable Screening : Use DOE (Design of Experiments) to test factors like temperature, solvent polarity, and catalyst type.

- Byproduct Identification : LC-MS/MS or 2D NMR (e.g., COSY, HSQC) to trace undesired adducts (e.g., dehalogenated products).

- Case Study : In bromination reactions, inconsistent yields were resolved by optimizing Br₂ stoichiometry (1.1 eq.) and reaction time (2–4 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.